molecular formula C11H15FO2S B2926861 3-Methyl-1-phenylbutane-1-sulfonyl fluoride CAS No. 2172125-99-2

3-Methyl-1-phenylbutane-1-sulfonyl fluoride

Cat. No.: B2926861
CAS No.: 2172125-99-2
M. Wt: 230.3
InChI Key: XTRRRYMJWMKVKD-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylbutane-1-sulfonyl fluoride is an organic compound with the molecular formula C11H15FO2S. It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-phenylbutane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents. For example, a facile one-pot synthesis can be performed using sulfonates or sulfonic acids as starting materials, which are then treated with fluorinating agents under mild reaction conditions . This method is advantageous due to its simplicity and the availability of reagents.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves the use of phase transfer catalysts and fluorinating agents such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in acetonitrile. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenylbutane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylbutane-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This property makes it useful as a covalent probe in chemical biology and as an enzyme inhibitor . The molecular targets include active-site serine residues in proteases, which are inactivated upon reaction with the sulfonyl fluoride group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-phenylbutane-1-sulfonyl fluoride is unique due to its specific structure, which combines a phenyl group with a sulfonyl fluoride moiety. This combination imparts distinct reactivity and stability, making it valuable in both synthetic and biological applications .

Properties

IUPAC Name

3-methyl-1-phenylbutane-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2S/c1-9(2)8-11(15(12,13)14)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRRRYMJWMKVKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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